Sigma-2 Receptor Affinity: Sub-Nanomolar Ki vs. Micromolar DAT Affinity
N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamates demonstrate exceptionally high affinity for sigma-2 receptors. Compound WC-59 (derived from the 9-azabicyclo[3.3.1]nonan-3-ol scaffold) exhibits a Ki of 0.82 nM for σ2 receptors with a σ1/σ2 selectivity ratio of 2087 [1]. In contrast, the same scaffold shows negligible affinity for the dopamine transporter (Ki = 2–14 μM)—a 100-fold weaker binding than cocaine and tropane analogs [2]. This target profile contrasts sharply with 8-azabicyclo[3.2.1]octane derivatives, which typically favor DAT binding (Ki ~98 nM for optimized tropanes) over sigma receptor engagement.
| Evidence Dimension | Receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | σ2 Ki = 0.82 nM (WC-59); DAT Ki = 2–14 μM (9-azabicyclo[3.3.1]nonane derivatives) |
| Comparator Or Baseline | Tropane analog (7b): DAT Ki = 98 nM; Cocaine: DAT Ki ~100–300 nM |
| Quantified Difference | σ2 affinity: 120-fold higher potency for target vs. DAT; DAT affinity: 100-fold weaker than tropane analogs |
| Conditions | σ2: in vitro radioligand binding assay using [³H]DTG; DAT: rat caudate-putamen tissue with [³H]WIN 35,428 |
Why This Matters
Procurement of this scaffold enables synthesis of σ2-selective ligands for PET imaging and chemosensitizer development—a niche not addressable with tropane-based building blocks.
- [1] Chu W, Xu J, Zhou D, Zhang F, Jones LA, Wheeler KT, Mach RH. New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents. Bioorg Med Chem. 2009;17(3):1222-1231. View Source
- [2] Chen Z, Izenwasser S, Katz JL, Zhu N, Klein CL, Trudell ML. Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives. J Med Chem. 1996;39(24):4744-4749. View Source
